molecular formula C68H112B2N2O6 B11768584 (Z)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione

(Z)-1,1'-bis(2-octyldodecyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione

Cat. No.: B11768584
M. Wt: 1075.3 g/mol
InChI Key: CIKLHBYGEYVLOH-UHFFFAOYSA-N
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Description

(Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dioxaborolane and biindolylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the biindolylidene core: This can be achieved through a coupling reaction between indole derivatives under specific conditions.

    Introduction of dioxaborolane groups: This step involves the reaction of the biindolylidene core with dioxaborolane reagents, often facilitated by a catalyst.

    Attachment of octyldodecyl chains: The final step includes the addition of octyldodecyl groups to the core structure, which can be done through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dioxaborolane groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its interactions with biological targets can lead to the development of new drugs for various diseases.

Industry

In the industrial sector, (Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione involves its interaction with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with biological molecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A simpler compound with similar dioxaborolane groups.

    Pinacolborane: Another compound containing the dioxaborolane moiety, used in organic synthesis.

Uniqueness

(Z)-1,1’-bis(2-octyldodecyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H112B2N2O6/c1-13-17-21-25-29-31-35-39-43-53(41-37-33-27-23-19-15-3)51-71-59-49-55(69-75-65(5,6)66(7,8)76-69)45-47-57(59)61(63(71)73)62-58-48-46-56(70-77-67(9,10)68(11,12)78-70)50-60(58)72(64(62)74)52-54(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-50,53-54H,13-44,51-52H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKLHBYGEYVLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H112B2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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